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1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine
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Overview
Description
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine is a chemical compound characterized by its unique structure, which includes a triazole ring and a phenylethanamine moiety
Preparation Methods
The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Phenylethanamine Moiety: The phenylethanamine group is then attached to the triazole ring through a series of substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylethanamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine can be compared with similar compounds such as:
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperazine: This compound shares the triazole ring but differs in the attached moiety.
1-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Another compound with a similar triazole ring but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-1-phenylethan-1-amine, a compound belonging to the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their applications in drug discovery and agrochemicals. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4. Its structure features a triazole ring that contributes to its biological activity. The presence of the dimethyl group enhances its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Antitubercular Activity
Recent investigations have highlighted the potential of triazole derivatives in combating Mycobacterium tuberculosis. Compounds structurally related to this compound were evaluated for their efficacy against multidrug-resistant (MDR) strains of tuberculosis. These studies revealed that certain derivatives exhibited low minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv strain .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal and bacterial growth.
- Disruption of Membrane Integrity : These compounds can compromise the structural integrity of microbial membranes.
- Interference with Nucleic Acid Synthesis : Triazoles may affect DNA and RNA synthesis pathways in pathogens.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of triazole derivatives:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL. |
Study B | Showed promising results in vitro against M. tuberculosis with MIC values as low as 0.25 µg/mL for certain derivatives. |
Study C | Investigated the cytotoxic effects on eukaryotic cells revealing low toxicity profiles (IC50 > 50 µg/mL), indicating a favorable therapeutic index. |
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-9-14-15-11(16(9)3)12(2,13)10-7-5-4-6-8-10/h4-8H,13H2,1-3H3 |
InChI Key |
OVNTWLLBGMRBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(C)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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